molecular formula C9H12O B134262 2-Isopropylphenol CAS No. 88-69-7

2-Isopropylphenol

Cat. No.: B134262
CAS No.: 88-69-7
M. Wt: 136.19 g/mol
InChI Key: CRBJBYGJVIBWIY-UHFFFAOYSA-N
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Description

2-Isopropylphenol, also known as ortho-cumenol, is an organic compound with the molecular formula C₉H₁₂O. It is a type of phenol where the hydroxyl group is bonded to a benzene ring substituted with an isopropyl group at the ortho position. This compound is known for its clear, slightly yellow appearance and a characteristic medicinal, creosote-like odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropylphenol can be synthesized through various methods. One common method involves the alkylation of phenol with propylene in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the ortho-isomer .

Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Isopropylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropylphenol involves its interaction with various molecular targets and pathways. For instance, it can activate estrogen receptors, leading to changes in gene expression and cellular responses. Its antioxidant properties are attributed to its ability to scavenge free radicals and enhance endogenous antioxidant systems .

Comparison with Similar Compounds

    2,6-Diisopropylphenol: Known for its use as an anesthetic agent (propofol).

    4-Isopropylphenol: Another isomer with different chemical properties and applications.

    2,4-Diisopropylphenol: Used in various chemical syntheses

Uniqueness: 2-Isopropylphenol is unique due to its specific substitution pattern, which influences its reactivity and applications. Its ability to activate multiple receptors and its diverse range of applications in different fields make it a compound of significant interest .

Properties

IUPAC Name

2-propan-2-ylphenol
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InChI

InChI=1S/C9H12O/c1-7(2)8-5-3-4-6-9(8)10/h3-7,10H,1-2H3
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InChI Key

CRBJBYGJVIBWIY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC=CC=C1O
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Molecular Formula

C9H12O
Record name O-ISOPROPYL PHENOL
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DSSTOX Substance ID

DTXSID2044391
Record name 2-Isopropylphenol
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Molecular Weight

136.19 g/mol
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Physical Description

O-isopropyl phenol is a light-yellow liquid. Less dense than water and insoluble in water. Hence floats on water., Light yellow liquid; mp = 17 deg C; [CAMEO] Melting point = 12-16 deg C; [Sigma-Aldrich MSDS], Liquid, Colourless liquid, phenolic odour
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Boiling Point

417.2 °F at 760 mmHg (USCG, 1999), 212.00 to 214.00 °C. @ 760.00 mm Hg
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Flash Point

220 °F (USCG, 1999)
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Solubility

slightly soluble in water, miscible (in ethanol)
Record name 2-Isopropylphenol
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Density

0.995 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.989-0.999
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CAS No.

88-69-7, 25168-06-3
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Melting Point

62.6 °F (USCG, 1999), 15 - 16 °C
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Synthesis routes and methods I

Procedure details

For example, U.S. Pat. No. 2,831,898 discloses a process for producing 2,6-diisopropyl phenol from propylene gas and phenol by Friedel-Crafts reaction at high pressure of 21-35 atm, high temperature of 200°-210° C. and under nitrogen atmosphere with aluminum phenoxide, as a catalyst, prepared from alumina and phenol. But there is a defect that 2,6-diisopropyl phenol desired was obtained only with 11.3% yield even though 2-isopropyl phenol which is a by-product was obtained with 31.4% yield.
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11.3%

Synthesis routes and methods II

Procedure details

9.4 g (0.1 mol) phenol is dissolved in 100 ml of anhydrous hydrogen fluoride and while keeping the solution at about 0° C., 2 g (0.05 mol) propylene was introduced and stirring continued for 15 minutes. The reaction mixture is then saturated with boron trifluoride and heated to 100° C. for 30 minutes. After workup, 59% isopropylphenol is obtained, containing 99% meta isomer, together with 31% phenol and some diisopropylphenols.
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59%

Synthesis routes and methods III

Procedure details

Besides the phthalic acid (with quantitative reclamation) it was also possible to isolate considerable amounts of isopropanol, benzene, phenol, isopropylphenol, and cresols from the reaction mixture—by distillation and extraction.
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Synthesis routes and methods IV

Procedure details

3-isopropylphenol; 4-isopropylphenol;
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Synthesis routes and methods V

Procedure details

In a manner similar to the procedure of Example I, phenol is alkylated with an isopropanol alkylating agent in the presence of an amorphous aluminosilicate alkylation catalyst. Using reaction conditions approximately identical to those of the Example I alklation procedure, an alkylation product containing phenol and isopropylphenol is produced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropylphenol
Reactant of Route 2
2-Isopropylphenol
Reactant of Route 3
Reactant of Route 3
2-Isopropylphenol
Reactant of Route 4
2-Isopropylphenol
Reactant of Route 5
2-Isopropylphenol
Reactant of Route 6
Reactant of Route 6
2-Isopropylphenol

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